4-Nitrodiazoaminobenzene

Descripción general

Descripción

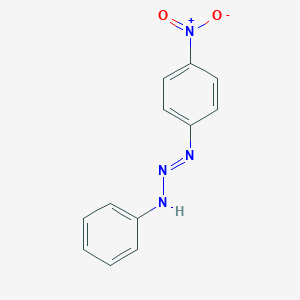

4-Nitrodiazoaminobenzene is an organic compound with the molecular formula C12H10N4O2. It is known for its distinctive orange to dark red crystalline appearance. This compound is a derivative of azobenzene and contains both nitro and diazoamino functional groups, making it a subject of interest in various chemical research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrodiazoaminobenzene can be synthesized through the diazotization of p-nitroaniline followed by coupling with aniline. The reaction typically involves the following steps :

- p-Nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling: The diazonium salt is then coupled with aniline to form this compound.

The reaction conditions include maintaining a low temperature during diazotization to prevent decomposition and ensuring a slightly acidic medium for the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrodiazoaminobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diazoamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

Reduction: The major product of the reduction reaction is 4-aminoazobenzene.

Substitution: Depending on the nucleophile used, various substituted azobenzene derivatives can be formed.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Nitrodiazoaminobenzene serves as a key intermediate in organic synthesis. Its diazo group can facilitate the formation of new carbon-nitrogen bonds through reactions such as:

- Coupling Reactions : It can couple with various aromatic compounds to form azo dyes, which are widely used in textiles and food industries.

- Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further functionalization and derivatization of the compound.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Coupling | Reacts with phenols or amines | Azo compounds |

| Reduction | Nitro group reduction to amino group | Amino derivatives |

| Nucleophilic substitution | Substitutes diazo group with nucleophiles | Various substituted products |

Dye Production

The compound is primarily utilized in the manufacture of azo dyes. These dyes are characterized by their vibrant colors and stability, making them suitable for applications in:

- Textiles : Used extensively for dyeing fabrics due to their strong affinity for fibers.

- Food Industry : Certain azo dyes derived from this compound are used as colorants in food products, although regulatory scrutiny exists regarding their safety.

Pharmaceutical Applications

Recent studies have indicated potential pharmaceutical applications for this compound:

- Drug Development : It shows promise as a precursor for synthesizing novel pharmaceutical agents. The ability to modify the diazo group allows for the creation of compounds with specific biological activities.

- Antimicrobial Agents : Some derivatives exhibit antimicrobial properties, suggesting potential use in developing new antibiotics or antiseptics.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the efficient coupling of this compound with various phenolic compounds to produce high-quality azo dyes. The resulting dyes exhibited excellent lightfastness and wash fastness, making them ideal for textile applications.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound revealed significant antimicrobial activity against several bacterial strains. This suggests that modifications of the compound could lead to effective antimicrobial agents suitable for clinical use.

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its safety profile:

- Toxicity : The compound is classified as a potential carcinogen and poses risks upon inhalation or skin contact. Proper safety measures should be implemented during handling.

- Environmental Impact : Its use in dye production raises concerns regarding wastewater management and ecological effects, necessitating adherence to environmental regulations.

Mecanismo De Acción

The mechanism of action of 4-nitrodiazoaminobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers. This property is utilized in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes reversible isomerization .

Comparación Con Compuestos Similares

Similar Compounds

Azobenzene: Similar in structure but lacks the nitro group.

4-Nitroazobenzene: Contains a nitro group but lacks the diazoamino group.

4-Aminoazobenzene: Contains an amino group instead of a nitro group.

Uniqueness

4-Nitrodiazoaminobenzene is unique due to the presence of both nitro and diazoamino groups, which impart distinct chemical reactivity and photoisomerization properties. This makes it a versatile compound for various research and industrial applications .

Actividad Biológica

4-Nitrodiazoaminobenzene (NDAB) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazo group () and a nitro group () attached to an aminobenzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Anticancer Properties

Research has indicated that 4-nitro-substituted compounds, including NDAB, exhibit antiproliferative activity against various tumor cell lines. A study highlighted that derivatives of this compound demonstrated significant cytotoxicity, particularly against cisplatin-resistant laryngeal carcinoma cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and apoptosis in cancer cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | Laryngeal carcinoma (cisplatin-resistant) | <10 | ROS generation, ER stress |

| NDAB | Various tumor cell lines | 15-25 | Apoptosis via ROS |

Antimicrobial Activity

The nitro group in NDAB is known to trigger redox reactions within cells, leading to toxicity against microorganisms. This includes antibacterial effects against pathogens such as H. pylori, P. aeruginosa, and M. tuberculosis. The redox reactions can cause oxidative damage to microbial cells, which is a common mechanism for many nitro compounds .

Table 2: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NDAB | S. aureus | 20 µM |

| Nitrobenzamide | M. tuberculosis | 10 µM |

Toxicity Studies

Toxicological evaluations have shown that diazoaminobenzene compounds can lead to significant adverse effects in animal models. In a study involving dermal application in rats and mice, exposure resulted in methemoglobinemia and organ-specific toxicities, particularly affecting the liver and kidneys .

Table 3: Toxicity Findings from Dermal Application Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | Methemoglobinemia |

| 100 | Atrophy of lymphoid tissue |

| 200 | Mortality in female mice |

Case Studies

- Case Study on Anticancer Activity : A derivative of NDAB was tested for its ability to induce apoptosis in human cancer cell lines. The study found that treatment with the compound led to a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that NDAB exhibited significant antimicrobial activity against drug-resistant strains of bacteria. Further investigations into its mechanism revealed that it disrupts bacterial cell membranes through oxidative stress pathways.

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLPKIVQGJVXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290588 | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-75-2 | |

| Record name | p-Nitrodiazoaminobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.